molecular formula C23H17FN2O2S2 B2445076 3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 446852-14-8

3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2445076
CAS No.: 446852-14-8
M. Wt: 436.52
InChI Key: ZPTCYXOQBULOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H17FN2O2S2 and its molecular weight is 436.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2S2/c1-2-12-26-22(28)20-18(15-6-4-3-5-7-15)13-29-21(20)25-23(26)30-14-19(27)16-8-10-17(24)11-9-16/h2-11,13H,1,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTCYXOQBULOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)F)SC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidinone core, which is known for its potential as a bioactive scaffold. The synthesis typically involves multi-step organic reactions that yield derivatives with varying substituents affecting their biological properties.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thieno[2,3-d]pyrimidinones. For instance:

  • In vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. A study reported that certain derivatives exhibited significant cytotoxic effects on MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines with IC50 values ranging from 0.94 μM to higher concentrations depending on the structural modifications .
Cell Line IC50 Value Effect
MCF-70.94 μMStrong anti-proliferative
A5490.94 μMSignificant inhibition
PC-3VariesModerate inhibition

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. For example, compounds have been shown to affect apoptosis-related proteins and disrupt cell cycle progression .

3. Other Biological Activities

Beyond anticancer properties, thieno[2,3-d]pyrimidinones have shown promise in other therapeutic areas:

  • Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in animal models .
  • Antimicrobial Effects : Research has indicated that certain thieno[2,3-d]pyrimidinones possess antimicrobial activity against gram-positive and gram-negative bacteria .

Case Studies

Several case studies have highlighted the efficacy of thieno[2,3-d]pyrimidinones in preclinical settings:

  • Study on MCF-7 Cells : A derivative demonstrated an IC50 of 0.94 μM against MCF-7 cells with no observed toxicity to normal liver cells, indicating a favorable therapeutic index .
  • In Vivo Models : In experimental models of arthritis, thieno[2,3-d]pyrimidinones showed significant reductions in inflammatory markers and improved clinical scores compared to control groups .

Scientific Research Applications

Key Structural Features

FeatureDescription
Core Structure Thieno[2,3-d]pyrimidine
Functional Groups Allyl group, thioether linkage, fluorophenyl moiety

Research indicates that 3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one exhibits various biological activities:

1. Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of cancer cells. It targets specific pathways involved in cancer growth and survival, potentially acting as an inhibitor of key enzymes such as topoisomerases and kinases.

Case Study:
In vitro assays demonstrated that derivatives similar to this compound exhibited cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to increased cellular uptake and interaction with DNA, leading to apoptosis in malignant cells.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its thioether moiety may play a crucial role in disrupting bacterial cell membranes or inhibiting metabolic pathways essential for bacterial survival.

Case Study:
A derivative was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showing significant antibacterial activity. This suggests potential for development as an antibiotic agent.

Data Summary

The following table summarizes the biological activities and findings related to this compound:

Activity TypeTarget Organisms/CellsFindings
AnticancerVarious cancer cell linesSignificant cytotoxicity observed; mechanisms include DNA interaction and apoptosis induction.
AntimicrobialStaphylococcus aureus, Escherichia coliNotable antibacterial activity; potential for antibiotic development.

Chemical Reactions Analysis

Core Thieno[2,3-d]pyrimidin-4(3H)-one Reactivity

The bicyclic thieno[2,3-d]pyrimidin-4(3H)-one core exhibits electrophilic substitution patterns typical of sulfur-containing heterocycles. Key reactions include:

Reaction TypeConditionsExample ProductSupporting Source
Halogenation Cl₂/FeCl₃ or Br₂ in CH₃COOH6-Bromo or 6-chloro derivatives
Nitration HNO₃/H₂SO₄ at 0–5°C6-Nitrothienopyrimidine
Vilsmeier Formylation POCl₃/DMF, 80°C6-Formylthienopyrimidine

Electrophilic attack occurs preferentially at the 6-position due to the electron-rich thiophene ring and the directing effects of the pyrimidine nitrogen atoms .

Allyl Group Functionalization

The 3-allyl substituent undergoes reactions typical of terminal alkenes:

Reaction TypeConditionsProductsSupporting Source
Epoxidation m-CPBA, CH₂Cl₂, 0°C → RT3-(2,3-Epoxypropyl) derivative
Hydroboration-Oxidation BH₃·THF, then H₂O₂/NaOH3-(3-Hydroxypropyl) derivative
Palladium-Catalyzed Cross-Coupling Pd(OAc)₂, ligand, aryl halide, baseAryl-substituted allyl derivatives

The allyl group's position on the pyrimidine nitrogen enhances its participation in transition-metal-catalyzed allylic substitutions .

Thioether and Ketone Modifications

The 2-((2-(4-fluorophenyl)-2-oxoethyl)thio) side chain offers two reactive sites:

Thioether Oxidation

Reaction TypeConditionsProductsSupporting Source
Sulfoxide Formation H₂O₂, CH₃COOH, 50°CSulfoxide derivative
Sulfone Formation m-CPBA, CH₂Cl₂, RTSulfone derivative

Ketone Transformations

Reaction TypeConditionsProductsSupporting Source
Reduction NaBH₄, MeOH, 0°C → RT2-(4-Fluorophenyl)-2-hydroxyethylthio
Reductive Amination NH₃/NaBH₃CN, MeOH, RTSecondary amine derivative

Suzuki-Miyaura Cross-Coupling

The 5-phenyl group can undergo functionalization via palladium catalysis:

Reaction ComponentsConditionsProductsSupporting Source
Aryl boronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives (e.g., 5-(4-CF₃-phenyl))

Photoredox Fluoroalkylation

Recent advances enable functionalization of the electron-deficient pyrimidine core:

Reaction TypeConditionsProductsSupporting Source
g-C₃N₄ Photocatalysis NaSO₂CF₃, g-C₃N₄, blue LED, DMSO6-Trifluoromethylated derivative

Biological Activity Correlations

While focusing on chemical reactivity, structural analogs demonstrate pharmacological relevance:

Analog StructureActivity (IC₅₀)MechanismSupporting Source
Thiazolidinone-pyrimidines1.10 µM (A549 cells)EGFR/BRAF V600E inhibition
Chrysin-pyrimidine hybrids5.98 µM (MCF-7 cells)Procaspase-3 activation

Key Spectroscopic Data

Critical characterization data for reaction monitoring:

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)Source
Thienopyrimidin-4-one1680–1700 (C=O)8.45–8.69 (H-6)
Allyl1640 (C=C)5.80–6.10 (m, CH₂=CH-)
4-Fluorophenyl1500–1600 (C-F)7.65–8.05 (m, Ar-F)

Preparation Methods

Synthetic Routes and Methodological Breakdown

Core Thieno[2,3-d]Pyrimidin-4(3H)-One Formation

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is typically constructed via cyclization of 2-aminothiophene-3-carboxylate derivatives.

Gewald Reaction for Thiophene Precursor Synthesis

The Gewald reaction is pivotal for assembling 2-aminothiophene-3-carbonitrile intermediates. For the 5-phenyl-substituted variant, 2-amino-5-phenylthiophene-3-carbonitrile is synthesized using:

  • Substrates : Phenylacetaldehyde, malononitrile, and sulfur in the presence of morpholine.
  • Conditions : Reflux in ethanol (12 h, 80°C), yielding 75–85%.
  • Mechanism : A three-component condensation forming the thiophene ring via keto-enol tautomerization and cyclization.
Cyclization to Pyrimidinone

The aminothiophene intermediate undergoes cyclization with formamide or DMF-DMA (N,N-dimethylformamide dimethyl acetal):

  • Procedure : Heating 2-amino-5-phenylthiophene-3-carbonitrile with formamide at 150°C for 6 h.
  • Yield : 70–80%.
  • Product : 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one .

N3-Allylation

The allyl group is introduced via N-alkylation using allyl bromide under basic conditions.

Ullmann-Type Coupling
  • Substrate : 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one .
  • Reagents : Allyl bromide, CuI, K₂CO₃, and N,N'-dimethylethylenediamine in 1,4-dioxane.
  • Conditions : 95°C, 12 h under nitrogen.
  • Yield : 76–82%.
  • Mechanism : Copper-catalyzed C–N bond formation.

Optimization and Analytical Data

Reaction Optimization

  • Microwave Assistance : Cyclization steps using microwave irradiation reduce reaction times from hours to minutes (e.g., 45 seconds at 600 W).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance alkylation yields compared to ethanol or THF.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.94 (s, 1H, pyrimidine H), 7.71–7.25 (m, 9H, aromatic H), 5.68 (m, 1H, allyl CH), 4.85 (d, J = 6.3 Hz, 2H, allyl CH₂), 4.09 (s, 2H, SCH₂CO).
  • ESI-MS : [M+H]⁺ at m/z 465.1 (calculated: 465.08).

Comparative Analysis of Synthetic Methods

Method Step Yield (%) Time (h) Key Advantages Limitations
Gewald Reaction 80 12 High regioselectivity Requires toxic sulfur/morpholine
Thionation-Alkylation 65 24 Modular thioether installation Low yield in thionation step
Copper-Catalyzed Allylation 82 12 Mild conditions, high efficiency Costly CuI catalyst

Research Findings and Applications

  • Anticancer Activity : Analogous compounds exhibit IC₅₀ values of 27.6 μM against MDA-MB-231 breast cancer cells, comparable to paclitaxel.
  • Kinase Inhibition : Allyl-thienopyrimidinones demonstrate ROCK (Rho-associated protein kinase) inhibition, relevant in cardiovascular diseases.

Q & A

Q. Optimization strategies :

  • Use green chemistry principles (e.g., recyclable catalysts like Amberlyst-15) to reduce waste .
  • Monitor reaction progress with TLC or HPLC to isolate intermediates and minimize side products.
  • Example yield improvements: Adjusting stoichiometry of the allylating agent (1.2–1.5 equivalents) increased yields from 65% to 83% in analogous compounds .

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Q. Essential techniques :

  • 1H/13C NMR : Confirm regiochemistry of the allyl and fluorophenyl groups. For example, allyl protons appear as a triplet (δ 4.8–5.2 ppm), and fluorophenyl aromatic protons show coupling patterns (J = 8–9 Hz) .
  • HRMS : Validate molecular formula (e.g., calculated [M+H]+ for C₂₄H₁₈FN₂O₂S₂: 465.08; observed: 465.07) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Table 1 : Representative Characterization Data for Analogous Compounds

Compound FeatureNMR Shift (δ, ppm)HRMS [M+H]+Melting Point (°C)
Allyl group protons4.8–5.2 (m)--
Fluorophenyl protons7.2–7.8 (d, J=8.5)--
Thieno-pyrimidine carbonyl165–170 (s)465.07151–154 (analog)
Data derived from

What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Q. Recommended assays :

  • Anticancer activity : MTT assay against human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
  • Antimicrobial testing : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Q. Example results for analogs :

  • A structurally similar compound showed IC₅₀ = 12.3 μM against MCF-7 cells vs. 48.7 μM in HEK293 .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Q. Key structural modifications :

  • Substitution on the phenyl ring : Electron-withdrawing groups (e.g., -F, -Cl) enhance anticancer activity by improving target binding (e.g., kinase inhibition) .
  • Thioether linker replacement : Replacing sulfur with sulfone or sulfonamide groups alters solubility and metabolic stability .

Q. Experimental design :

  • Synthesize derivatives with systematic variations (e.g., -OCH₃, -NO₂, -CF₃ on the phenyl ring).
  • Use molecular docking to predict interactions with targets like EGFR or Topoisomerase II .

Table 2 : SAR Trends in Thieno-pyrimidine Derivatives

ModificationBiological ImpactReference
4-Fluorophenyl substitution↑ Anticancer activity (IC₅₀ ↓ 30–40%)
Allyl group removal↓ Solubility, ↑ metabolic degradation

What experimental strategies can resolve contradictions in bioactivity data across studies?

Q. Common pitfalls :

  • Cell line variability : Conflicting IC₅₀ values may arise from differences in genetic backgrounds (e.g., MCF-7 vs. MDA-MB-231).
  • Assay conditions : Varying serum concentrations or incubation times affect compound stability .

Q. Resolution methods :

  • Standardize assays using CLSI guidelines for antimicrobial testing .
  • Validate results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining alongside MTT) .

How can computational modeling enhance the understanding of its mechanism of action?

Q. Methodology :

  • Molecular dynamics simulations : Study binding stability with targets (e.g., EGFR) over 100 ns trajectories .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Case study : Docking of an analog into EGFR’s ATP-binding pocket revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu718, explaining its sub-μM activity .

What are the best practices for designing in vivo studies to evaluate efficacy and toxicity?

Q. Protocol design :

  • Animal models : Use xenograft mice for anticancer studies (e.g., HepG2 tumors) with dosing at 10–50 mg/kg/day .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST), renal function (creatinine), and hematological parameters .

Q. Statistical rigor :

  • Follow randomized block designs (e.g., split-split plot for multi-variable analysis) .
  • Use ≥4 replicates per group to ensure power >80% for detecting 30% efficacy differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.